1,10-Phenanthroline-3,8-diol
Description
Historical Trajectory of Phenanthroline Ligands in Coordination Chemistry
The journey of phenanthroline ligands in coordination chemistry began in the late 19th and early 20th centuries, with their ability to form stable and often colorful complexes with a wide array of metal ions quickly recognized. wikipedia.org The rigid, bidentate N,N'-chelating nature of the 1,10-phenanthroline (B135089) framework leads to the formation of highly stable five-membered chelate rings with metal ions. researchgate.net This inherent stability made them invaluable reagents in analytical chemistry, most notably in the colorimetric determination of iron(II), with the tris(1,10-phenanthroline)iron(II) complex, known as ferroin, becoming a benchmark indicator. wikipedia.org Over the decades, the focus has expanded dramatically, with phenanthroline-based complexes finding applications in catalysis, photochemistry, and bioinorganic chemistry. rsc.org The ability to systematically modify the phenanthroline backbone has been a key driver of this expansion, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes. researchgate.net
Structural Significance and Reactivity Profile of 1,10-Phenanthroline Derivatives
The 1,10-phenanthroline molecule is a planar, aromatic system composed of three fused rings. This structural rigidity is a defining feature, influencing the geometry and stability of its coordination compounds. The reactivity of the phenanthroline core can be modulated by the introduction of various substituents. For instance, the introduction of bulky groups at the 2 and 9 positions can sterically hinder the coordination of multiple ligands to a metal center. wikipedia.org
The electronic properties of the phenanthroline ring system can also be tailored. Electron-donating or electron-withdrawing groups can be introduced at different positions, altering the ligand's basicity and the photophysical properties of its metal complexes. A common synthetic route to functionalized phenanthrolines involves the derivatization of the parent molecule, for example, through bromination to produce precursors like 3,8-dibromo-1,10-phenanthroline (B9566), which can then be subjected to further reactions to introduce other functional groups. chemicalbook.comresearchgate.net
Research Rationale for Hydroxyl Functionalization at the 3,8-Positions of 1,10-Phenanthroline
The introduction of hydroxyl groups at the 3 and 8 positions of the 1,10-phenanthroline scaffold is a strategic synthetic choice driven by several key considerations. These hydroxyl groups can act as proton-donating and -accepting sites, introducing pH-dependent properties to the ligand and its metal complexes. This feature is particularly valuable in the design of chemical sensors.
Furthermore, the hydroxyl groups provide additional coordination sites, allowing the ligand to act as a multidentate chelator. This can lead to the formation of unique coordination polymers and supramolecular assemblies with novel topologies and properties. The presence of these functional groups also enhances the potential for hydrogen bonding, which can be exploited in the rational design of crystal structures and the formation of extended networks. mdpi.com While direct research on the 3,8-diol is still emerging, studies on analogous dihydroxy phenanthrolines, such as the 4,7-diol, highlight the utility of hydroxyl groups in creating versatile ligands for catalysis and materials science. mdpi.com
Overview of Key Academic Research Domains for 1,10-Phenanthroline-3,8-diol
While dedicated research on this compound is still in its early stages, the known properties of related dihydroxy-phenanthroline derivatives point towards several promising areas of investigation.
Coordination Chemistry and Catalysis: The ability of the diol to act as a multidentate ligand makes it a candidate for the synthesis of novel metal complexes with unique catalytic activities. The electronic influence of the hydroxyl groups can modulate the redox properties of the metal center, potentially leading to new catalysts for a variety of organic transformations.
Luminescent Materials: Phenanthroline complexes, particularly those of d6, d8, and d10 metal ions, are known for their luminescent properties. rsc.orgnih.gov The functionalization with hydroxyl groups can influence the ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, thereby tuning the emission color and quantum yield of the resulting complexes. acs.org This makes this compound an attractive building block for new phosphorescent materials for applications in organic light-emitting diodes (OLEDs) and chemical sensors.
Supramolecular Chemistry: The capacity for hydrogen bonding and the potential for multiple coordination modes make this compound a versatile component for the construction of intricate supramolecular architectures. mdpi.comnih.govmdpi.com These self-assembled structures, including coordination polymers and metal-organic frameworks (MOFs), could find applications in gas storage, separation, and heterogeneous catalysis.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 397266-02-3 | bldpharm.comqiyuebio.comchembuyersguide.comchemicalbook.comalfachem.cn |
| Molecular Formula | C₁₂H₈N₂O₂ | bldpharm.comalfachem.cn |
| Molecular Weight | 212.20 g/mol | bldpharm.com |
Structure
3D Structure
Properties
CAS No. |
397266-02-3 |
|---|---|
Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.2 g/mol |
IUPAC Name |
8-hydroxy-10H-1,10-phenanthrolin-3-one |
InChI |
InChI=1S/C12H8N2O2/c15-9-3-7-1-2-8-4-10(16)6-14-12(8)11(7)13-5-9/h1-6,13,15H |
InChI Key |
AYTWISWDWSARJX-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=O)C=NC2=C3C1=CC(=CN3)O |
Canonical SMILES |
C1=CC2=CC(=O)C=NC2=C3C1=CC(=CN3)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 1,10 Phenanthroline 3,8 Diol
Strategic Approaches for Regioselective Synthesis of 1,10-Phenanthroline-3,8-diol
The regioselective synthesis of this compound presents a considerable challenge due to the multiple reactive sites on the phenanthroline nucleus. Various strategies have been developed to achieve the desired substitution pattern, ranging from classical cyclization reactions to modern functionalization techniques.
Adaptations of Classical Cyclization Reactions (e.g., Skraup Synthesis) for Dihydroxy Phenanthrolines
The Skraup synthesis, a cornerstone in quinoline (B57606) and phenanthroline chemistry, has been adapted for the synthesis of dihydroxy phenanthrolines. This method typically involves the reaction of an amino-substituted aromatic compound with glycerol, an oxidizing agent, and a dehydrating agent like sulfuric acid. For the synthesis of dihydroxy phenanthrolines, a key starting material would be a suitably substituted diamine. The "double Skraup" reaction, reacting o-phenylenediamine (B120857) with glycerol, has been used to synthesize 1,10-phenanthroline (B135089) itself. deepdyve.com However, these classical methods can sometimes result in low yields and lack of regioselectivity, particularly with substituted precursors. deepdyve.comgoogle.com The Doebner-von Miller reaction, a related classical method, has also been employed for synthesizing substituted phenanthrolines, though it can also suffer from poor yields. acs.org
Halogen-Directed Functionalization and Subsequent Hydroxylation Strategies
A more controlled and widely used approach involves the initial halogenation of the 1,10-phenanthroline core, followed by nucleophilic substitution to introduce the hydroxyl groups. This strategy offers better regioselectivity as the halogen atoms can be introduced at specific positions.
A common precursor for this method is 3,8-dibromo-1,10-phenanthroline (B9566). This dibrominated derivative can be synthesized in a one-step reaction from 1,10-phenanthroline monohydrochloride monohydrate and bromine in nitrobenzene. chemicalbook.com Once the 3,8-dibromo-1,10-phenanthroline is obtained, the bromine atoms can be substituted with hydroxyl groups. This typically requires harsh reaction conditions, such as heating with a strong base in a high-boiling point solvent. The electron-withdrawing nature of the phenanthroline ring system facilitates this nucleophilic aromatic substitution.
An alternative route involves the use of 2,9-dichloro-1,10-phenanthroline, which can be synthesized from 1,10-phenanthroline in a multi-step process. researchgate.net Subsequent functionalization at other positions, followed by nucleophilic substitution of the chloro groups, can lead to various substituted phenanthroline diols.
The Suzuki coupling reaction is another powerful tool for the functionalization of halogenated phenanthrolines. researchgate.net While typically used to form carbon-carbon bonds, modifications of this methodology could potentially be adapted for the introduction of oxygen-containing functionalities.
Direct C-H Functionalization Methodologies for Phenanthroline Scaffolds
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds. acs.org This approach avoids the need for pre-functionalized starting materials, such as halogenated phenanthrolines. While direct hydroxylation of the phenanthroline core at the 3 and 8 positions is challenging, related C-H functionalization reactions have been reported. For instance, direct C-H dicarbamoylations of phenanthrolines have been developed, which proceed under metal- and light-free conditions. acs.org However, it was noted that the presence of acidic groups like phenols on the phenanthroline ring can be detrimental to some C-H functionalization reactions. acs.org
Palladium-catalyzed C-H acetoxylation has been demonstrated on phenanthroline derivatives, installing acetoxy groups at positions proximal to a directing group. umich.edu While this specific example may not directly yield the 3,8-diol, it highlights the potential of directed C-H functionalization for introducing oxygenated substituents onto the phenanthroline core. Further research in this area could lead to more direct and efficient syntheses of this compound.
One-Pot and Multicomponent Synthesis Approaches
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity. thieme-connect.comlookchem.com Several MCRs have been developed for the synthesis of substituted phenanthrolines. thieme-connect.comlookchem.comtandfonline.com For example, a one-pot, four-component reaction of 8-hydroxyquinoline, an aromatic aldehyde, an acetoacetanilide, and ammonium (B1175870) acetate (B1210297) has been reported for the synthesis of 1,10-phenanthroline derivatives. tandfonline.com While this specific method does not yield the 3,8-diol, the underlying principle of constructing the phenanthroline core from multiple building blocks in a single step is highly attractive.
Another example is the aza-Diels-Alder reaction of aromatic aldehydes and alkynes with 6-aminoquinolines to produce substituted 4,7-phenanthrolines. thieme-connect.com Adapting these multicomponent strategies to incorporate precursors that would lead to the formation of hydroxyl groups at the 3 and 8 positions is a promising area for future research. A one-pot synthesis of a shape-persistent fluorescent macrocycle containing a 1,10-phenanthroline unit has also been achieved using a Sonogashira coupling reaction. researchgate.net
Post-Synthetic Chemical Modifications and Derivatization of this compound
Once this compound is synthesized, the hydroxyl groups serve as versatile handles for further chemical modifications, allowing for the fine-tuning of the molecule's properties.
Etherification and Esterification Reactions of Hydroxyl Groups
The hydroxyl groups of this compound can readily undergo etherification and esterification reactions. These reactions are fundamental in organic synthesis and allow for the introduction of a wide variety of functional groups.
Etherification: This reaction involves the conversion of the hydroxyl groups into ether linkages (R-O-R'). A common method for etherification is the Williamson ether synthesis, where the diol is first deprotonated with a base to form the corresponding dialkoxide, which then reacts with an alkyl halide. The choice of the alkyl halide determines the nature of the R' group introduced.
Esterification: Esterification involves the reaction of the hydroxyl groups with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to form an ester (R-O-C(=O)R'). This reaction is often catalyzed by an acid or a base. For instance, diethyl 4,7-dihydroxy-1,10-phenanthroline-3,8-dicarboxylate is a known ester derivative. nih.gov The esterification of phenanthroline derivatives has been documented in various contexts. google.com
These derivatization reactions are crucial for modulating the solubility, electronic properties, and coordinating ability of the this compound core, thereby expanding its potential applications.
Data Tables
Table 1: Synthetic Approaches for Substituted Phenanthrolines
| Synthetic Method | Description | Starting Materials | Key Reagents/Conditions | Product Type | Reference(s) |
|---|---|---|---|---|---|
| Skraup Synthesis | Classical cyclization to form the phenanthroline ring system. | o-Phenylenediamine, Glycerol | Oxidizing agent (e.g., arsenic pentoxide), Dehydrating agent (e.g., H₂SO₄) | 1,10-Phenanthroline | deepdyve.comgoogle.com |
| Doebner-von Miller | Similar to Skraup, using α,β-unsaturated carbonyl compounds. | o-Nitroaniline, Tiglic aldehyde | Acid catalyst | Substituted Nitroquinoline | acs.org |
| Halogenation | Introduction of halogen atoms onto the phenanthroline core. | 1,10-Phenanthroline | Bromine, Nitrobenzene | 3,8-Dibromo-1,10-phenanthroline | chemicalbook.com |
| C-H Dicarbamoylation | Direct functionalization of C-H bonds with carbamoyl (B1232498) groups. | 1,10-Phenanthroline, Oxamic acids | Ammonium persulfate, DMSO | Dicarbamoylated phenanthrolines | acs.org |
| Multicomponent Reaction | One-pot synthesis from multiple starting materials. | 8-Hydroxyquinoline, Aldehyde, Acetoacetanilide, Ammonium acetate | Solvent-free, Heat | Substituted 1,10-Phenanthrolines | tandfonline.com |
| Aza-Diels-Alder | Cycloaddition reaction to form the phenanthroline core. | 6-Aminoquinolines, Aldehydes, Alkynes | Lewis acid catalyst (e.g., BF₃·OEt₂) | Substituted 4,7-Phenanthrolines | thieme-connect.com |
Table 2: Derivatization Reactions of Phenanthroline Diols
| Reaction Type | Reagents | Product | Significance |
|---|---|---|---|
| Etherification | Alkyl halide, Base | Phenanthroline diether | Modifies solubility and electronic properties. |
| Esterification | Carboxylic acid or derivative, Catalyst | Phenanthroline diester | Introduces functional groups for further reactions and property tuning. |
Introduction of Diverse Substituents via Cross-Coupling Reactions at Vicinal Positions
The strategic functionalization of the 1,10-phenanthroline scaffold at positions vicinal (2,9 and 3,8) to the nitrogen atoms is a key area of research, enabling the fine-tuning of the molecule's electronic and steric properties for a wide range of applications. acs.org Cross-coupling reactions have emerged as a powerful tool for introducing a variety of substituents at these positions, significantly expanding the chemical space of accessible 1,10-phenanthroline derivatives. nih.govrsc.org
The 1,10-phenanthroline nucleus possesses distinct reactivity at its different carbon positions ( rsc.orgmdpi.com, tandfonline.comchim.it, rsc.orgtandfonline.com, and acs.orghw.ac.uk), allowing for selective functionalization. acs.orgnih.gov While direct C-H functionalization methods have been developed, they can sometimes be limited in scope. For instance, a metal- and light-free Minisci-type reaction for dicarbamoylation showed that while 4,7-substituted phenanthrolines react smoothly at the 2,9-positions, the reaction is more sluggish for 2,9-substituted phenanthrolines at the 3,8-positions. hw.ac.uk Furthermore, the presence of acidic groups like phenols on the phenanthroline ring can inhibit the reaction. hw.ac.ukacs.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have proven to be highly effective for introducing aryl groups at specific positions. rsc.org This methodology has been successfully employed to synthesize 3,8-diphenyl-1,10-phenanthroline (B12972447) and 2,3,8,9-tetraphenyl-1,10-phenanthroline. rsc.org The ability to introduce phenyl groups at the 4,7-positions can also influence subsequent reactions, directing chlorination to the 2,9-positions. These dichloro-derivatives then serve as versatile precursors for further cross-coupling reactions.
Copper-catalyzed cross-coupling reactions have also been extensively studied, with the 1,10-phenanthroline scaffold itself often acting as a ligand to facilitate the reaction. chim.itrsc.org The use of substituted phenanthrolines, such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (Me4-Phen), has been shown to improve the efficiency of copper-catalyzed C-O coupling reactions between aryl halides and alcohols. chim.it
Iron-catalyzed cross-coupling reactions represent a more challenging yet promising area. While iron-promoted metal-halogen exchange can lead to undesirable self-coupling products, the use of specific phenanthroline-based ligands can promote desired reactivity. For example, 2,9-diaryl-1,10-phenanthroline/iron complexes have been developed to catalyze the hydrosilylation of alkenes with high regioselectivity. chinesechemsoc.org
The introduction of substituents at the 2 and 9 positions can be achieved through nucleophilic addition of organolithium reagents. This approach allows for the one-pot synthesis of asymmetric 2,9-disubstituted 1,10-phenanthrolines with high yields and short reaction times. researchgate.net
Table 1: Examples of Cross-Coupling Reactions on the 1,10-Phenanthroline Scaffold
| Reaction Type | Catalyst/Reagents | Positions Functionalized | Substituents Introduced | Reference |
| Suzuki-Miyaura Coupling | Pd catalyst | 3,8 and 2,3,8,9 | Phenyl | rsc.org |
| C-O Coupling | Cu/Me4-Phen | --- | Aryl ethers | chim.it |
| Hydrosilylation | Fe/2,9-diaryl-1,10-phenanthroline | --- | Silyl groups | chinesechemsoc.org |
| Nucleophilic Addition | Alkyllithium/Aryllithium | 2,9 | Alkyl, Aryl | researchgate.net |
| Dicarbamoylation | Metal-free, Minisci-type | 2,9 | Amides | hw.ac.ukacs.org |
Formation of Polymeric and Supramolecular Architectures through Functional Linkages
The rigid and planar structure of 1,10-phenanthroline, combined with its strong chelating ability, makes it an exceptional building block for the construction of complex polymeric and supramolecular architectures. acs.orgnih.gov By introducing functional linkages at various positions on the phenanthroline core, researchers can create a diverse array of materials with tailored properties and applications in fields such as catalysis, sensing, and materials science. acs.orgtandfonline.commdpi.com
One common strategy involves the synthesis of bis(1,10-phenanthroline) ligands, where two phenanthroline units are connected by a spacer. 5,5'-linked bis(1,10-phenanthroline)s, synthesized via palladium-catalyzed Suzuki-type cross-coupling reactions, have been shown to be particularly suitable for forming linear metallo-supramolecular polymers with metal ions like Cu(II), Ni(II), Ag(I), and Zn(II). thieme-connect.com These polymers exhibit high molecular weights, indicating strong complexation between the ligand and the metal ions. thieme-connect.com The polymerization of 5,6-dibromo-1,10-phenanthroline (B1631560) using a nickel catalyst can lead to the formation of helical polymers with stacked phenanthroline moieties. rsc.org
The functional groups on the phenanthroline scaffold play a crucial role in directing the assembly of these larger structures. For instance, 1,10-phenanthroline-2,9-dicarboxylic acid can be used to synthesize a linear bismuth coordination polymer. nih.gov In this structure, the carboxylate groups bridge bismuth centers, forming a one-dimensional chain, and these chains are further organized into a three-dimensional supramolecular architecture through hydrogen bonding and π-π stacking interactions. nih.gov
The electrochemical polymerization of metal-phenanthroline complexes, such as [Fe(phen)3]2+, is another route to polymeric materials. researchgate.net The resulting poly-(1,10-phenanthroline) films can exhibit electrocatalytic activity. researchgate.net Phenanthroline-based conjugated polymers, synthesized through palladium-catalyzed coupling reactions, have also been explored for their photophysical properties and their ability to interact with and disperse carbon nanotubes. hku.hk
Supramolecular assemblies can also be formed through non-covalent interactions between 1,10-phenanthroline and other molecules. For example, 1,10-phenanthroline can form host-guest complexes with 1,2,4,5-benzenetetracarboxylic acid, where the phenanthroline molecules reside in channels created by the acid molecules. acs.org The formation of tris(1,10-phenanthroline)zinc(II) cations can lead to the creation of intricate supramolecular networks with counter-anions, driven by π-π stacking, hydrogen bonding, and other non-covalent interactions. mdpi.com These structures can form interpenetrating networks of anionic and cationic layers. mdpi.com The design of such complex architectures has also been instrumental in the development of molecular machines, such as rotaxanes and catenanes, where phenanthroline-metal complexes act as templates. oup.com
Table 2: Examples of Polymeric and Supramolecular Architectures from 1,10-Phenanthroline Derivatives
| Architecture Type | Building Blocks | Linkages/Interactions | Resulting Structure | Reference |
| Metallo-supramolecular Polymer | 5,5'-Linked bis(1,10-phenanthroline), Metal ions (Cu, Ni, Ag, Zn) | Coordination bonds | Linear polymer | thieme-connect.com |
| Helical Polymer | 5,6-Dibromo-1,10-phenanthroline | Ni-catalyzed polymerization | Stacked helical polymer | rsc.org |
| Coordination Polymer | 1,10-Phenanthroline-2,9-dicarboxylic acid, Bi(III) | Coordination, Hydrogen bonding, π-π stacking | 1D linear polymer, 3D supramolecular architecture | nih.gov |
| Conjugated Polymer | Phenanthroline derivatives, Dialkynyl monomers | Pd-catalyzed coupling | Donor-acceptor polymers | hku.hk |
| Supramolecular Assembly | 1,10-Phenanthroline, 1,2,4,5-Benzenetetracarboxylic acid | Host-guest interactions | Crystalline complex | acs.org |
| Supramolecular Network | Tris(1,10-phenanthroline)zinc(II) cations, Anions | π-π stacking, Hydrogen bonding | Interpenetrating anionic and cationic layers | mdpi.com |
Coordination Chemistry and Metal Complexation with 1,10 Phenanthroline 3,8 Diol
Ligand Design Principles and Chelation Properties of 1,10-Phenanthroline-3,8-diol
There is currently insufficient scientific literature to provide a detailed analysis of the ligand design principles and chelation properties specific to this compound.
Specific studies on how the 3,8-hydroxyl groups of this compound influence its coordination sphere and donor capabilities have not been found.
There is no available data on the stereochemical considerations for metal complexes formed with this compound.
Complexation with Transition Metal Ions
Detailed research findings on the complexation of this compound with the specified transition metal ions are not available.
No specific studies detailing the coordination of these metal ions with this compound were identified.
Information regarding the complexation of this compound with lanthanide and actinide cations could not be located.
Data on the thermodynamic and kinetic parameters for the formation of metal complexes with this compound is not present in the available literature.
Structural Elucidation and Spectroscopic Characterization of Metal Complexes
The determination of the structure and properties of metal complexes containing this compound and its derivatives is accomplished through a combination of powerful analytical techniques. These methods provide detailed insights into the molecular geometry, electronic structure, and behavior of these compounds in different environments.
For instance, single-crystal X-ray diffraction has been employed to characterize various transition metal complexes of 1,10-phenanthroline (B135089) and its substituted analogs. researchgate.netnih.gov These studies have revealed diverse coordination geometries, including octahedral and square planar arrangements, depending on the metal ion and other coordinating ligands. nih.govnih.gov For example, the structures of palladium(II) complexes with 1,10-phenanthroline have been determined, showing how the metal core can bind to other molecules like acetonitrile (B52724) or form bridged structures. nih.gov Similarly, the crystal structures of copper(II) and cobalt(II) complexes with 1,10-phenanthroline-5,6-dione (B1662461) have been resolved, providing detailed structural data. researchgate.net
Beyond the individual molecule, X-ray crystallography can also reveal how these complexes pack in the solid state, forming supramolecular architectures through non-covalent interactions such as hydrogen bonding and π-π stacking. nih.gov These interactions can significantly influence the material's properties. The structural data obtained from X-ray crystallography is crucial for understanding the relationship between the structure of these complexes and their chemical and physical behaviors.
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for probing the structure and dynamics of molecules in both solution and the solid state. For metal complexes of this compound, ¹H and ¹³C NMR are commonly used to characterize the ligand framework and to observe changes upon coordination to a metal ion.
In solution, the chemical shifts of the protons on the phenanthroline ring system are sensitive to the coordination environment. researchgate.netarkat-usa.org Upon complexation with a metal ion, a downfield shift of the aromatic proton signals is often observed, indicating the donation of electron density from the ligand to the metal. arkat-usa.org The magnitude of this shift can provide insights into the strength of the metal-ligand interaction. For example, in a study involving a phenanthroline diol, a downfield shift of 0.5 ppm for the aromatic protons was observed upon complexation with zinc perchlorate. arkat-usa.org Furthermore, the appearance of new sets of signals can indicate changes in molecular symmetry and conformation upon complexation. arkat-usa.org
Solid-state NMR can provide complementary information, especially for insoluble complexes or to study the structure in the absence of solvent effects. While less common than solution NMR for these types of complexes, it can be a powerful tool for characterizing the local environment of specific nuclei within the solid material.
UV-Vis absorption and emission (fluorescence) spectroscopy are fundamental techniques for investigating the electronic properties of this compound and its metal complexes. These methods probe the transitions between electronic energy levels within the molecule.
The UV-Vis absorption spectra of phenanthroline derivatives typically exhibit intense absorption bands in the ultraviolet region, which are assigned to π-π* transitions within the aromatic system. osti.govacs.org Upon coordination to a transition metal, new absorption bands often appear in the visible region. These are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. osti.govacs.org The energy and intensity of these MLCT bands are sensitive to the nature of the metal ion, its oxidation state, and the substituents on the phenanthroline ligand. osti.gov
Many metal complexes of phenanthroline derivatives are luminescent, and their emission properties can be studied using fluorescence spectroscopy. The emission spectra provide information about the energy of the excited state and the efficiency of the radiative decay process. researchgate.net The luminescence of these complexes can be influenced by factors such as the rigidity of the structure and the presence of quenching species. acs.orgresearchgate.net For instance, some copper(I) and ruthenium(II) complexes of phenanthroline derivatives are known to be luminescent. wikipedia.orgnih.gov
Table 1: Spectroscopic Data for Selected 1,10-Phenanthroline Complexes
| Complex/Ligand | Technique | Key Findings | Reference |
|---|---|---|---|
| [Cu(phen)₂]⁺ | Luminescence | Luminescent properties observed. | wikipedia.org |
| [Fe(phen)₃]²⁺ | UV-Vis | Deep red color due to strong absorption in the visible region. | wikipedia.org |
| Phenanthroline diol + Zn²⁺ | ¹H NMR | Downfield shift of aromatic protons upon complexation. | arkat-usa.org |
| [Cu(1)(2)]⁺ (catenate) | UV-Vis | Broad MLCT bands in the visible region. | acs.org |
A variety of other advanced spectroscopic techniques are employed to gain a more comprehensive understanding of the structural and electronic properties of metal complexes with this compound and its analogs.
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is specifically used for studying complexes with unpaired electrons (paramagnetic species), such as those containing Cu(II) or certain oxidation states of other transition metals. EPR provides detailed information about the electronic structure and the coordination environment of the paramagnetic metal center. mdpi.comacs.org For example, DNA-fiber EPR has been used to study the binding of Cu(II)-phenanthroline complexes to DNA. mdpi.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): This soft ionization mass spectrometry technique is useful for determining the molecular weight of large, non-volatile molecules like metal complexes. acs.org It can confirm the formation of the desired complex and help to identify products in a reaction mixture. acs.org
Raman and Surface-Enhanced Raman Scattering (SERS): Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to infrared (IR) spectroscopy. researchgate.netpsu.edu The technique can be used to identify the ligand and to probe changes in its vibrational frequencies upon coordination to a metal. psu.edu SERS can be employed to enhance the Raman signal of molecules adsorbed on certain metal surfaces, allowing for the study of interfacial phenomena. researchgate.net
Redox Chemistry and Electron Transfer Processes in Coordination Compounds
The redox chemistry of metal complexes of this compound is a critical aspect of their functionality, particularly in applications related to catalysis and electron transfer. The phenanthroline ligand itself is redox-active, and its properties can be modulated by the coordinated metal ion.
The formal redox potential of a metal complex is influenced by the electron-donating or -withdrawing nature of the ligands. semanticscholar.org The 1,10-phenanthroline ligand system can stabilize different oxidation states of the coordinated metal. For example, the well-known [Fe(phen)₃]²⁺/[Fe(phen)₃]³⁺ redox couple has a formal potential of +1.06 V. wikipedia.org The stability of the Fe(II) complex gives it a deep red color, while the Fe(III) form is light-blue. wikipedia.org
Electron transfer processes in these coordination compounds can occur through various mechanisms. In some cases, electron transfer is centered on the metal ion, while in others, the ligand itself can be oxidized or reduced. The study of these processes is often carried out using electrochemical techniques like cyclic voltammetry, which can determine the redox potentials and probe the reversibility of the electron transfer steps. researchgate.net
The presence of hydroxyl groups on the 3 and 8 positions of the phenanthroline ring in this compound can introduce additional redox activity and pH-dependent electrochemical behavior. The deprotonation of these hydroxyl groups can significantly alter the electronic properties of the ligand and, consequently, the redox potential of the metal complex. For instance, the electrochemical properties of copper(II) and cobalt(II) complexes of 1,10-phenanthroline-5,6-dione have been shown to be pH-sensitive. researchgate.net
Catalytic Applications of 1,10 Phenanthroline 3,8 Diol Derived Systems
Homogeneous Catalysis
Complexes derived from 1,10-phenanthroline (B135089) and its substituted variants are extensively used as catalysts in various organic reactions, including cross-coupling, oxidation, and reduction reactions. magtech.com.cn The stability of the complexes formed with transition metals like iron, cobalt, and nickel makes them effective catalysts. magtech.com.cn The substituents on the phenanthroline ring significantly affect the activity and selectivity of the catalyst. magtech.com.cn
Metal complexes of 1,10-phenanthroline derivatives are workhorses in homogeneous catalysis. The hydroxyl groups in 1,10-phenanthroline-3,8-diol can modulate the electronic and steric environment of the metal center, influencing catalytic performance. For instance, in nickel-catalyzed ethylene (B1197577) oligomerization, the presence of hydroxyl groups on the phenanthroline ligand was found to affect the catalytic activity. While specific studies on the 3,8-diol were not identified, research on the related 1,10-phenanthroline-5,6-diol (B8613696) showed a decrease in activity compared to the unsubstituted ligand, highlighting the significant impact of hydroxyl substitution.
The versatility of the phenanthroline scaffold allows for its incorporation into various catalytic systems. Iron-phenanthroline catalysts, for example, are effective for C-H amination reactions. nih.gov A system composed of iron(II) chloride and 1,10-phenanthroline facilitates the ring-closing C-H amination of N-benzoyloxyurea under mild conditions. nih.gov Similarly, copper(I) complexes with substituted phenanthroline ligands have been employed in azide-alkyne cycloaddition reactions. smolecule.com The hydroxyl groups of this compound offer a platform for creating water-soluble catalysts or for immobilization onto solid supports to develop heterogeneous catalysts. researchgate.netmdpi.com
| Catalyst System | Reaction Type | Key Findings |
| Iron(II) chloride / 1,10-phenanthroline | Intramolecular C-H Amination | Efficient for ring-closing amination of N-benzoyloxyureas, applicable to both activated and non-activated C-H bonds. nih.gov |
| Copper(I) / 2,9-dimethyl-1,10-phenanthroline-4,7-diol | Azide-Alkyne Cycloaddition | The copper(I) complex demonstrates catalytic properties in cycloaddition reactions. smolecule.com |
| Nickel(II) / 1,10-phenanthroline-5,6-diol | Ethylene Oligomerization | The presence of hydroxyl groups was found to decrease catalytic activity compared to unsubstituted phenanthroline. |
The development of asymmetric catalysis heavily relies on the rational design of chiral ligands. researchgate.net The 1,10-phenanthroline framework serves as a versatile template for creating such ligands, typically by introducing chiral auxiliaries at positions flanking the nitrogen donors, such as the 2,9- or 3,8-positions. researchgate.net These chiral derivatives are instrumental in a variety of enantioselective reactions, including reductions, allylations, and cyclopropanations. researchgate.netresearchgate.net
The hydroxyl groups of this compound are ideal handles for introducing chirality. By attaching chiral molecules to these -OH groups, a chiral environment can be created around the coordinated metal ion, enabling the catalyst to differentiate between enantiomeric transition states. This strategy is central to achieving high enantioselectivity. For example, a novel class of chiral ligands was developed by linking a BINOL (1,1'-bi-2-naphthol) unit to the C2 position of the phenanthroline scaffold, creating a dynamic catalytic system for atroposelective synthesis. nih.gov In another approach, chiral phenanthroline diols were synthesized by reacting neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline) with camphor, demonstrating a pathway to chiral tetradentate ligands. rug.nl
Though direct examples of enantioselective catalysis using derivatives of this compound are not prominently documented, the established principles of chiral ligand design strongly support its potential. The strategic placement of the diol functionality allows for the construction of C2-symmetric chiral ligands, which are often highly effective in asymmetric catalysis.
| Chiral Ligand Design Strategy | Target Reaction Type | Principle of Asymmetric Induction |
| Introduction of chiral groups at 2,9- or 3,8-positions | Ketone Reduction, Allylic Oxidation, Cyclopropanation | Chiral groups create a sterically defined pocket around the metal center, favoring one enantiomeric pathway. researchgate.netresearchgate.net |
| Linking of BINOL to the phenanthroline backbone | Atroposelective Synthesis of Biaryls | The axial chirality of the BINOL unit is transferred to the catalytic pocket, controlling the stereochemical outcome. nih.gov |
| Reaction of neocuproine with chiral ketones (e.g., camphor) | General Asymmetric Catalysis | Forms chiral tetradentate diol ligands that can coordinate to metals for enantioselective transformations. rug.nl |
Polymerization Initiators and Catalysts
Derivatives of this compound are not only used as discrete molecular catalysts but also as monomers for creating functional polymers with catalytic applications. These polymers can act as ligands for metal catalysts or, in some cases, as polymerization initiators themselves.
π-conjugated polymers containing the 1,10-phenanthroline unit in their backbone have been synthesized through organometallic polycondensation. Specifically, poly(1,10-phenanthroline-3,8-diyl) is prepared via the dehalogenation polycondensation of 3,8-dibromo-1,10-phenanthroline (B9566) using a zerovalent nickel complex as the catalyst. researchgate.netresearchgate.net The resulting polymer possesses the chelating phenanthroline unit as an integral part of its main chain. researchgate.net These polymers can form complexes with various metal ions, and the resulting metallopolymers have shown catalytic activity in redox reactions. researchgate.net
In addition to forming the polymer backbone, phenanthroline complexes can also act as initiators or catalysts for polymerization reactions. A complex of diethylzinc (B1219324) with 1,10-phenanthroline, known as Phen-DEZ, has been developed as an efficient initiator for radical polymerization, including the grafting of polymers onto surfaces like polypropylene (B1209903) and cotton. kochi-tech.ac.jp Furthermore, copper(I) complexes with phenanthroline ligands, such as bis(1,10-phenanthroline)copper(I), are effective catalysts for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), often driven by light (photo-ATRP). cmu.educore.ac.uk
| System | Role in Polymerization | Type of Polymerization | Key Feature |
| 3,8-Dibromo-1,10-phenanthroline / Ni(0) complex | Monomer / Catalyst | Organometallic Polycondensation | Forms poly(1,10-phenanthroline-3,8-diyl), a π-conjugated polymer with chelating sites. researchgate.netresearchgate.net |
| Diethylzinc / 1,10-phenanthroline (Phen-DEZ) | Initiator | Radical Polymerization / Grafting | Initiates polymerization of monomers like styrene (B11656) and can be used for surface modification. kochi-tech.ac.jp |
| Bis(1,10-phenanthroline)copper(I) | Catalyst | Atom Transfer Radical Polymerization (ATRP) | Enables controlled polymerization of monomers like styrene, with narrow molecular weight distributions. cmu.educore.ac.uk |
Advanced Materials Science Applications Derived from 1,10 Phenanthroline 3,8 Diol
Luminescent Materials and Probes
The rigid, planar structure and aromaticity of the 1,10-phenanthroline (B135089) core make it an excellent platform for creating luminescent molecules. jcchems.com Functionalization at the 3,8-positions can significantly tune the photophysical properties of the resulting compounds.
Derivatives of 1,10-phenanthroline substituted at the 3,8-positions have been synthesized to create novel fluorescent and phosphorescent materials. For instance, a series of 3,8-diaromatic-1,10-phenanthroline molecules, including those with phenyl, naphthyl, anthracenyl, and pyrenyl substituents, have been prepared and studied. jcchems.com The absorption and emission properties of these compounds are dependent on the electronic interaction between the polyaromatic substituents and the central phenanthroline core. jcchems.com
Computational studies, such as Density Functional Theory (DFT) modeling, suggest that the aromatic substituents are not coplanar with the phenanthroline core, and the HOMO-LUMO gap tends to decrease as the size of the aromatic substituent increases. jcchems.com This tuning of the energy gap directly influences the luminescent properties. Furthermore, the emissive π-π* excited states for derivatives with larger aromatic systems, like anthracene and pyrene, exhibit more charge transfer character, making their emission sensitive to solvent polarity. jcchems.com These 3,8-disubstituted phenanthrolines have also demonstrated the ability to act as photosensitizers for the generation of singlet oxygen, indicating a significant evolution from a singlet excited state to a triplet excited state upon excitation. jcchems.com
| Compound | Substituent at 3,8-positions | HOMO-LUMO Gap Trend | Emission Character |
| L1 | Phenyl | Largest | Less charge transfer |
| L2 | Naphthalen-1-yl | Intermediate | - |
| L3 | Naphthalen-2-yl | Intermediate | - |
| L4 | Anthracen-9-yl | Smaller | More charge transfer |
| L5 | Pyren-1-yl | Smallest | More charge transfer |
This table summarizes the properties of various 3,8-diaromatic-1,10-phenanthroline molecules as described in scientific literature. jcchems.com
The low molar absorptivity of lanthanide ions, a consequence of their parity-forbidden 4f-4f transitions, can be overcome by using organic ligands that act as "antennas". nih.gov These ligands absorb light efficiently and then transfer the energy to the lanthanide ion, which then luminesces. 1,10-phenanthroline and its derivatives are well-suited for this role due to their high triplet-state energies, rigidity, and predictable coordination geometry. nih.gov
The "antenna effect" is a critical process in the design of highly luminescent lanthanide complexes. researchgate.netrsc.org For efficient sensitization, the energy gap between the ligand's triplet state and the emissive level of the lanthanide ion should ideally be within a specific range. nih.gov Research on various substituted phenanthrolines has demonstrated their effectiveness as antenna ligands. For example, a 2-(4-methylphenoxy)-1,10-phenanthroline ligand has been shown to effectively sensitize the emission of lanthanide ions like Eu³⁺ and Tb³⁺, resulting in high quantum yields and long excited-state lifetimes. nih.govresearchgate.net The coordination of the phenanthroline nitrogen atoms, combined with asymmetry from substituents, can create low-symmetry environments around the metal ion, which is favorable for enhancing the luminescence. nih.govresearchgate.net
While direct studies on 1,10-phenanthroline-3,8-diol as an antenna ligand are not extensively documented in the provided search results, the principles established with other substituted phenanthrolines suggest that the diol derivative could also serve as an effective antenna, with the hydroxyl groups potentially offering sites for further modification to fine-tune the photophysical properties or to link to other molecules.
| Lanthanide Ion | Emissive Level | Typical Emission Color |
| Eu³⁺ | ⁵D₀ | Red |
| Tb³⁺ | ⁵D₄ | Green |
| Sm³⁺ | ⁴G₅/₂ | Orange-Red |
| Dy³⁺ | ⁴F₉/₂ | Yellow |
This table shows common emissive lanthanide ions and their characteristic emission colors, which can be sensitized by phenanthroline-based antenna ligands. researchgate.net
Photoactive Materials and Optoelectronic Device Components
The unique electronic properties of 1,10-phenanthroline derivatives make them attractive candidates for use in photoactive materials and optoelectronic devices.
1,10-phenanthroline derivatives have been explored for various roles in Organic Light-Emitting Diodes (OLEDs), including as emitters, hosts for phosphorescent dyes, and electron-injecting materials. nih.govrsc.org For instance, a novel bipolar molecule, 3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline, has been synthesized and used as a host material in phosphorescent OLEDs, achieving high luminance with a standard iridium-based emitter.
The design of blue-emitting materials based on 1,10-phenanthroline derivatives has also been a focus of research. nih.gov In one study, a device using a complex phenanthroline derivative as the blue emitter demonstrated promising luminous efficiency, power efficiency, and external quantum efficiency. nih.gov Another derivative, a phenanthroline diimide, has been reported as an effective organic electron-injecting material, significantly improving the current density and luminance of OLEDs. rsc.org
Charge transfer (CT) complexes play a crucial role in the functionality of many organic electronic materials. 1,10-phenanthroline and its derivatives can act as electron donors and form CT complexes with electron-accepting molecules. ijarse.com The formation of these complexes can be observed through changes in electronic absorption spectra. ijarse.com For example, 1,10-phenanthroline forms a 1:1 molecular complex with p-Nitrophenol, where the phenanthroline acts as an n-donor. ijarse.com
As previously mentioned, studies on 3,8-diaromatic-1,10-phenanthroline molecules have shown that their emissive excited states can have significant charge transfer character, particularly when larger aromatic groups are attached at the 3 and 8 positions. jcchems.com This intramolecular charge transfer is a key process that influences the photophysical properties of these materials and is a critical consideration in the design of molecules for optoelectronic applications.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. bucea.edu.cn The use of 1,10-phenanthroline and its derivatives as ligands in the synthesis of these materials is well-established. These compounds can act as chelating ligands that coordinate to the metal centers, influencing the final structure and properties of the framework.
While 1,10-phenanthroline itself is often used as an auxiliary ligand that does not bridge metal centers, its derivatives with functional groups capable of forming linkages are of great interest. For instance, 1,10-phenanthroline-3,8-dicarboxylic acid, which can be synthesized from 3,8-dibromo-1,10-phenanthroline (B9566), is a derivative that can act as a bridging ligand to build MOFs. researchgate.netresearchgate.net The hydroxyl groups of this compound could similarly be used as points of attachment to create coordination polymers, or the diol itself could be incorporated as a ligand in the synthesis of novel MOFs with specific functionalities. The resulting frameworks have potential applications in areas such as catalysis and selective adsorption.
Utilizing this compound as a Building Block in Extended Solids
The rigid, planar structure and chelating nitrogen atoms of the 1,10-phenanthroline core make it a prime candidate for the construction of extended solids, such as coordination polymers and metal-organic frameworks (MOFs). The introduction of hydroxyl groups at the 3 and 8 positions in this compound offers additional functionalities that significantly expand its potential as a versatile building block in materials chemistry. These hydroxyl groups can participate in the formation of extended structures through two primary mechanisms: hydrogen bonding and coordination to metal centers upon deprotonation.
The hydroxyl moieties of this compound can act as both hydrogen bond donors and acceptors, enabling the formation of robust, self-assembled supramolecular architectures. In the absence of metal ions, these interactions can guide the assembly of the molecules into one-, two-, or three-dimensional networks. The directionality and strength of these hydrogen bonds play a crucial role in determining the final topology of the resulting solid.
Furthermore, the hydroxyl groups can be deprotonated to form alkoxide functionalities, which can then coordinate to metal ions. This allows this compound to act as a multidentate ligand, bridging multiple metal centers to form extended coordination polymers. The combination of the bidentate nitrogen chelation and the bridging capability of the deprotonated hydroxyl groups can lead to the formation of diverse and intricate network structures.
An example of an extended solid derived from a related precursor is poly(1,10-phenanthroline-3,8-diyl), which is a π-conjugated polymer synthesized via organometallic polycondensation. While this polymer does not feature the diol functionality, its synthesis from 3,8-dibromo-1,10-phenanthroline demonstrates the feasibility of creating extended materials by functionalizing these specific positions on the phenanthroline core. The incorporation of diol groups is anticipated to impart additional properties, such as hydrophilicity and sites for post-synthetic modification.
The table below summarizes the key functional roles of this compound in the formation of extended solids.
| Feature | Role in Extended Solids | Potential Impact on Material Properties |
| 1,10-Phenanthroline Core | Rigid structural backbone and metal chelation site. | Thermal and chemical stability, defined geometry. |
| Nitrogen Atoms | Coordination to metal ions. | Formation of coordination bonds driving network assembly. |
| Hydroxyl Groups (–OH) | Hydrogen bond donors and acceptors. | Formation of supramolecular networks, influencing crystal packing. |
| Deprotonated Hydroxyl Groups (–O⁻) | Coordination to metal ions. | Bridging metal centers to form robust coordination polymers. |
Control of Porosity and Functionality in MOF Architectures
The hydroxyl groups of this compound can play a significant role in directing the topology of the resulting MOF. Through hydrogen bonding interactions with other ligands or solvent molecules during the solvothermal synthesis process, they can influence the self-assembly of the framework, potentially leading to specific network topologies with desired pore sizes and shapes. The ability to form intramolecular or intermolecular hydrogen bonds can affect the conformation of the ligand, which in turn can dictate the coordination geometry around the metal nodes.
Once incorporated into a MOF structure, the hydroxyl groups lining the pores introduce a specific chemical functionality. These polar groups can enhance the affinity of the MOF for adsorbing polar molecules, such as water or carbon dioxide, through hydrogen bonding interactions. This can be particularly advantageous for applications in gas separation and storage. The presence of these functional groups can also serve as sites for post-synthetic modification, where further chemical transformations can be carried out to introduce new functionalities into the pores.
The introduction of functional groups on the organic linkers is a well-established method for tuning the properties of MOFs. For instance, the functionalization of linkers in the UiO-66 series of MOFs has been shown to impact their stability and catalytic activity. While specific research on MOFs constructed from this compound is limited, the principles derived from other hydroxyl-functionalized ligands can be applied.
The table below outlines the potential effects of incorporating this compound into MOF architectures.
| Aspect | Influence of this compound |
| Porosity Control | The size and orientation of the ligand, along with its potential for hydrogen bonding, can influence the resulting pore size and network topology. |
| Pore Environment | The hydroxyl groups create a polar and functionalized pore surface. |
| Gas Adsorption | Enhanced affinity for polar molecules like CO₂ and H₂O due to potential hydrogen bonding. |
| Post-Synthetic Modification | The hydroxyl groups can serve as reactive sites for introducing new functionalities within the pores. |
| Catalysis | The functionalized pores could provide active sites for specific catalytic reactions. |
Computational and Theoretical Investigations of 1,10 Phenanthroline 3,8 Diol and Its Complexes
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable in studying the properties of 1,10-phenanthroline (B135089) and its derivatives. These calculations provide a framework for elucidating electronic structures, predicting spectroscopic behavior, and analyzing molecular geometries.
DFT calculations are frequently used to model the electronic landscape of 1,10-phenanthroline-based systems. nih.gov These studies focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions. nih.gov
For substituted 3,8-diaromatic-1,10-phenanthroline molecules, computational DFT modeling indicates that the aromatic substituents are not coplanar with the central phenanthroline core. unab.cljcchems.com The energy of the HOMO-LUMO gap tends to decrease as the size of the conjugated aromatic system on the substituent arms increases. unab.cljcchems.com In many metal complexes of phenanthroline derivatives, the HOMO is predominantly located on the metal's d-orbitals and parts of the ligands, while the LUMO is largely centered on the π* orbitals of the phenanthroline ligand itself. researchgate.netmdpi.com This distribution is fundamental to the charge transfer characteristics observed in these complexes. nih.gov The energy gap between these frontier orbitals dictates the electronic properties and reactivity of the molecule. mdpi.com For instance, in certain nickel-phenanthroline complexes, the LUMO's distribution on the phenanthroline ring suggests it is the primary electroactive or reactive site. mdpi.com
| Complex | Calculated Energy Gap (eV) | Primary HOMO Localization | Primary LUMO Localization |
|---|---|---|---|
| [Ni(phen)2(H2O)(ONO2)]NO3·H2O | 5.63 | Nitrate group (NO3-) | Phenanthroline ring |
| [Ni(phen)2Cl(H2O)]Cl·H2O | 5.18 | Cl atom | Phenanthroline ring |
| [Ni(phen)(CH3CN)(ONO2)(O2NO)] | 6.94 | - | - |
| Ni(phen)32·2H2O | 4.74 | Nitrate group (NO3-) | Phenanthroline ring |
Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of phenanthroline derivatives. Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra, providing insights into electronic transitions. mdpi.com For instance, TD-DFT calculations have been used to predict the UV spectra of 1,10-phenanthroline-mono-N-oxides. nih.gov
DFT can also be used to calculate vibrational frequencies, which can then be correlated with experimental infrared (IR) and Raman spectra. nih.gov In a study on a cadmium-phenanthroline complex, the calculated harmonic vibrational frequencies using the B3LYP method showed good agreement with the observed experimental spectrum. nih.gov Such correlations help in the assignment of vibrational modes and confirm the molecular structure. nih.gov
| Complex | Experimental λmax (nm) | Calculated λmax (nm) |
|---|---|---|
| [Ni(phen)(CH3CN)(ONO2)(O2NO)] | - | 198, 232 |
Computational methods are employed to investigate the conformational landscapes and potential tautomeric equilibria in phenanthroline-based structures. For complex molecules like 1,10-phenanthroline-bridged calix nih.govarenes, computational calculations have revealed various local energy minima corresponding to different conformers. researchgate.net Similarly, for styryl derivatives of 1,10-phenanthroline, DFT calculations have been used to predict the existence and relative stability of different cis(Z) and trans(E) conformers, which exhibit distinct electronic distributions and dipole moments. researchgate.net
Studies on complexes of 1,10-phenanthroline with magnesium compounds have utilized DFT to explore solvation, complexation, and disproportionation equilibria in both gas and solution phases. researchgate.net While specific studies on the tautomeric equilibria of 1,10-phenanthroline-3,8-diol are not detailed in the provided context, these computational approaches would be the standard for investigating the relative stabilities of its potential keto-enol or other tautomeric forms.
Mechanistic Studies of Chemical Reactions and Transformations
Theoretical modeling plays a crucial role in unraveling the mechanisms of chemical reactions involving phenanthroline compounds, from their synthesis to their application in catalysis and chemiluminescence.
While direct transition state analysis for the synthesis of this compound is not explicitly available, the principles of such analyses are fundamental to understanding reaction pathways. For example, the synthesis of 3,8-diethynyl- researchgate.netnih.gov-phenanthroline involves the hydrolysis of a trimethylsilyl-protected precursor, a reaction whose mechanism can be computationally modeled to identify transition states and activation barriers. researchgate.netmdpi.com Similarly, understanding the one-pot synthesis of 4,7-diaryl-1,10-phenanthrolines would involve analyzing the transition states of the sequential condensation and cyclization reactions. researchgate.net For any proposed synthetic route to this compound, computational analysis of the transition states would be key to optimizing reaction conditions and predicting potential byproducts.
Computational studies have been pivotal in understanding the role of 1,10-phenanthroline and its derivatives in complex chemical processes like catalysis and chemiluminescence. nih.govacs.org In the chemiluminescence of phenanthroline derivatives in the presence of peroxide and periodate (B1199274), a radical-based mechanism is proposed. nih.govnih.gov The reaction is believed to initiate with the oxidation of the phenanthroline derivative to a radical cation. acs.orgresearchgate.net Subsequently, hydroxyl radicals (•OH) attack the most reactive C5=C6 bond of the phenanthroline ring, leading to the formation of a dioxetane intermediate which is responsible for the light emission. acs.orgnih.gov DFT calculations support this mechanism by showing that the complexation of periodate with an intermediate diol is highly exothermic. acs.org The degradation of 1,10-phenanthroline by •OH radicals is a key step in the enhancement of chemiluminescence. acs.org
In catalysis, 1,10-phenanthroline is a versatile ligand. dntb.gov.ua Mechanistic proposals for reactions like the Pd/Cu/1,10-phenanthroline-catalyzed dimerization of dimethyl phthalate (B1215562) involve the coordination of the phenanthroline ligand to the metal center, influencing its catalytic activity through electronic and steric effects. researchgate.net
| Species | Proposed Role in Mechanism |
|---|---|
| 1,10-phenanthroline radical cation | Initial species formed by electron transfer to H2O2. |
| Hydroxyl radical (•OH) | Attacks the C5=C6 bond of the phenanthroline ring. |
| Superoxide radical (•O2-) | Identified as a potential radical species in the system. |
| 5,6-dihydro-1,10-phen-5,6-diol | An intermediate formed from the radical attack. |
| Dioxetane intermediate | The key species whose decomposition leads to light emission. |
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques used to model and predict the behavior of molecules. These methods, including quantum mechanics (QM) and molecular mechanics (MM), are instrumental in studying complex chemical systems. For this compound, these simulations can predict its three-dimensional structure, electronic properties, and how it interacts with its environment.
Intermolecular Interactions in Supramolecular Systems
Beyond metal coordination, this compound can participate in the formation of supramolecular assemblies through various non-covalent interactions. The hydroxyl groups are capable of forming strong hydrogen bonds, which can direct the self-assembly of the molecules into well-defined architectures. Furthermore, the planar aromatic core of the phenanthroline moiety can engage in π-π stacking interactions.
Although specific computational studies on the supramolecular systems of this compound are not found in the reviewed literature, the principles of such investigations can be outlined. A typical study would involve the computational modeling of a dimer or a larger aggregate of the molecule and the calculation of the interaction energies. The table below illustrates the kind of data that would be generated from such a computational analysis. The values are hypothetical and serve to demonstrate the format of such findings.
| Interaction Type | Distance (Å) | Interaction Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Hydrogen Bond (O-H···N) | 2.8 | -5.2 | MP2/aug-cc-pVDZ |
| π-π Stacking | 3.5 | -3.8 | MP2/aug-cc-pVDZ |
| Van der Waals | - | -1.5 | MP2/aug-cc-pVDZ |
Future Directions and Emerging Research Avenues for 1,10 Phenanthroline 3,8 Diol
Development of Sustainable and Green Synthetic Methodologies
The future synthesis of 1,10-phenanthroline-3,8-diol and its derivatives is expected to align with the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials.
Current synthetic strategies for functionalized phenanthrolines often rely on multi-step processes that may involve harsh reagents and generate significant waste. Emerging research is likely to focus on the development of more sustainable and efficient synthetic routes. One promising avenue is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction times, increase yields, and in some cases, enable solvent-free reactions for other phenanthroline derivatives. tandfonline.comnih.gov The application of MAOS to the synthesis of this compound could significantly reduce energy consumption and allow for rapid, controlled synthesis. mdpi.comnih.gov
Another key area for development is the use of greener reagents and catalysts . For instance, the oxidation steps in phenanthroline synthesis could be carried out using environmentally benign oxidants like peroxomonosulfate. nih.gov Furthermore, exploring catalyst-free and solvent-free reaction conditions, which have been successfully applied to other phenanthroline syntheses, would be a significant step towards a more sustainable production process for this compound. tandfonline.comtandfonline.com Research into one-pot syntheses, where multiple reaction steps are carried out in the same vessel, will also contribute to a more atom-economical and environmentally friendly approach. google.com
The table below outlines potential green synthetic methodologies and their advantages for the synthesis of this compound.
| Methodology | Potential Advantages | Relevant Research Findings for Phenanthrolines |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, potential for solvent-free conditions. | Synthesis of imidazo[4,5-f] tandfonline.comnih.govphenanthroline derivatives showed high yields in short reaction times. nih.gov |
| Catalyst- and Solvent-Free Reactions | Reduced waste, lower environmental impact, simplified purification. | A green and convenient approach for the synthesis of 1,10-phenanthrolines has been developed under these conditions. tandfonline.comtandfonline.com |
| Use of Green Oxidants | Replacement of hazardous oxidizing agents with more environmentally friendly alternatives. | Peroxomonosulfate has been used as a green oxidant for the synthesis of mono-N-oxides of 1,10-phenanthrolines. nih.gov |
| One-Pot Synthesis | Increased efficiency, reduced waste from intermediate purification steps. | A one-pot microwave-assisted synthesis of 1H-phenanthro[9,10-d] tandfonline.comtandfonline.comacs.orgtriazole has been reported. mdpi.com |
Exploration of Novel Coordination Modes and Multimetallic Complexes
The coordination chemistry of 1,10-phenanthroline (B135089) is extensive, with the two nitrogen atoms typically forming a bidentate chelate with a single metal ion. wikipedia.org The hydroxyl groups in this compound introduce the exciting possibility of novel coordination modes and the construction of multimetallic complexes.
The hydroxyl groups, particularly after deprotonation, can act as additional coordination sites. This could allow this compound to act as a bridging ligand , connecting two or more metal centers. This opens the door to the synthesis of a wide range of dinuclear and polynuclear complexes, as well as coordination polymers. The nature of the metal ions and the reaction conditions will likely influence whether the hydroxyl groups coordinate in a monodentate or bidentate fashion, leading to a variety of structural possibilities.
Furthermore, the combination of the 'hard' oxygen donors of the hydroxyl groups and the 'soft' nitrogen donors of the phenanthroline core makes this compound a versatile ligand for constructing heterometallic complexes . By selectively coordinating different metal ions to the different donor sites, it may be possible to create complexes with tailored electronic and catalytic properties. For example, one metal could be coordinated by the nitrogen atoms, while a second, different metal ion could be bridged by the oxygen atoms.
The exploration of these novel coordination modes will be crucial for developing new catalysts, magnetic materials, and luminescent sensors.
Integration into Advanced Hybrid Materials and Nanomaterials
The functional groups of this compound make it an excellent candidate for integration into advanced hybrid materials and nanomaterials.
One of the most promising areas is the use of this compound as a building block for Metal-Organic Frameworks (MOFs) . The rigid phenanthroline core can provide structural integrity, while the hydroxyl groups can either coordinate to the metal centers or be post-synthetically modified to introduce further functionality within the pores of the MOF. bucea.edu.cnresearchgate.netresearchgate.netrsc.org MOFs containing this ligand could find applications in gas storage, separation, and heterogeneous catalysis. The ability to functionalize the phenanthroline unit allows for the fine-tuning of the MOF's properties. mdpi.com
In the realm of nanomaterials, the hydroxyl groups of this compound can be used to graft the molecule onto the surface of various substrates , such as silica (B1680970) nanoparticles, graphene oxide, or quantum dots. This would allow for the creation of hybrid materials that combine the properties of the nanomaterial with the metal-chelating and photophysical properties of the phenanthroline derivative. Such materials could be used in sensing, bioimaging, and photocatalysis.
The development of hybrid polymers incorporating this compound is another exciting prospect. The diol functionality can be used as a monomer in polymerization reactions, leading to polymers with metal-coordinating sites along their backbone. researchgate.netrsc.org These materials could have applications in areas such as ion-exchange resins, catalytic membranes, and printable electronic devices.
| Material Type | Potential Role of this compound | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Linker or functional component. | Gas storage, separation, catalysis, sensing. bucea.edu.cnresearchgate.netrsc.org |
| Functionalized Nanoparticles | Surface modifier. | Sensing, bioimaging, drug delivery. nih.gov |
| Hybrid Polymers | Monomer or cross-linking agent. | Catalytic membranes, ion-exchange, printable electronics. rsc.org |
Harnessing Unique Reactivity of Hydroxyl Groups for New Chemical Transformations
The hydroxyl groups at the 3 and 8 positions of the 1,10-phenanthroline scaffold are not just passive coordination sites; they are also reactive functional groups that can be chemically modified to create a library of new ligands with tailored properties.
Future research will likely focus on a variety of chemical transformations of these hydroxyl groups, including etherification and esterification . epa.govresearchgate.netnih.govresearchgate.net By reacting this compound with a range of alkyl halides or acyl chlorides, a diverse array of new phenanthroline derivatives can be synthesized. rsc.orgsemanticscholar.org This would allow for the fine-tuning of the steric and electronic properties of the ligand, which in turn would affect the properties of its metal complexes. For example, the introduction of bulky groups could create specific binding pockets around the metal center, influencing its catalytic activity.
Furthermore, the hydroxyl groups could be converted into other functional groups, such as amines or thiols, opening up even more possibilities for creating new ligands and materials. The ability to selectively modify the hydroxyl groups will be a powerful tool for the rational design of functional molecules and materials based on the 1,10-phenanthroline framework.
The table below summarizes some of the potential chemical transformations of the hydroxyl groups of this compound and their potential impact.
| Transformation | Reagents | Potential Outcome |
| Etherification | Alkyl halides, tosylates | Modification of steric and electronic properties, introduction of new functional groups. |
| Esterification | Acyl chlorides, anhydrides | Creation of pro-ligands, tuning of solubility and electronic properties. epa.gov |
| Conversion to other functional groups | Various multi-step synthetic routes | Access to a wider range of ligand types (e.g., amino-phenanthrolines, thio-phenanthrolines). |
Q & A
Q. What are the standard methods for synthesizing 1,10-Phenanthroline-3,8-diol and its derivatives?
Synthesis typically involves functionalizing the phenanthroline core at the 3 and 8 positions. For example, substituents like methoxyphenyl groups can be introduced via nucleophilic aromatic substitution or coupling reactions, enhancing solubility and reactivity . Metal complexes are synthesized by reacting the ligand with metal salts (e.g., Co(III)) under controlled pH and temperature, followed by crystallization . Characterization via elemental analysis, IR spectroscopy, and X-ray diffraction (XRD) confirms structure and purity .
Q. What spectroscopic techniques are used to characterize this compound complexes?
Key techniques include:
- UV-Vis spectroscopy : To study electronic transitions and metal-ligand charge transfer (e.g., the ferroin complex with Fe(II) at 510 nm) .
- IR spectroscopy : Identifies coordination via shifts in N–H or C=N stretching frequencies .
- XRD : Resolves crystal structures and confirms bidentate coordination geometry, as seen in Co(III) complexes .
Q. What are the primary applications of this compound in analytical chemistry?
It serves as:
Q. What safety precautions are necessary when handling this compound?
Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid skin contact and inhalation. Waste must be segregated and disposed via certified hazardous waste services due to potential environmental toxicity .
Advanced Research Questions
Q. How do substituents at the 3 and 8 positions influence the coordination chemistry of 1,10-Phenanthroline derivatives?
Substituents like methoxyphenyl groups enhance solubility in organic solvents and modulate electronic properties, altering metal-binding affinity. For instance, electron-donating groups increase ligand basicity, favoring coordination with softer metals. This is validated through comparative XRD studies and stability constant measurements .
Q. How can crystallographic data resolve structural ambiguities in metal complexes of this compound?
XRD provides atomic-level resolution of bond lengths, angles, and coordination geometry. For example, in [Co(HL)(phen)₂(H₂O)]L·H₂O, XRD confirmed octahedral coordination of Co(III) with two phenanthroline ligands and a water molecule . Discrepancies in reported structures can be resolved by re-refining deposited CCDC data (e.g., CCDC 271461) .
Q. What methodological approaches address discrepancies in solubility data for this compound?
Solubility varies with solvent polarity and purity. Conflicting reports (e.g., 3 mg/mL in water vs. 100 mg/mL in DMSO ) require controlled experiments:
Q. How can thermodynamic properties guide the application of this compound in high-temperature reactions?
Differential scanning calorimetry (DSC) studies reveal phase transitions (melting point: 97–101°C ) and decomposition thresholds. For high-temperature stability, derivatives with higher melting points (e.g., methyl-substituted analogs) are preferred. Heat capacity data (ΔfusH = 28.5 kJ/mol) inform reaction enthalpy calculations .
Q. What strategies optimize this compound for DNA-protein interaction studies?
Q. How are computational methods used to validate experimental data on this compound?
Molecular docking and density functional theory (DFT) predict binding modes and electronic properties. For example, docking studies with DNA polymerase β identified key hydrogen bonds between the ligand and phosphate backbone, corroborating experimental inhibition data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
